![molecular formula C14H8O4S B3461230 2-oxo-2H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B3461230.png)
2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Overview
Description
2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that have been widely studied due to their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. The compound is characterized by the presence of a coumarin moiety fused with a thiophene ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification .
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can modulate reactive oxygen species (ROS) levels, leading to antioxidant effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activities .
Comparison with Similar Compounds
2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can be compared with other coumarin derivatives such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar structural features but differs in the substituent on the coumarin ring, leading to different biological activities.
5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one: This compound contains a thiadiazole ring instead of a thiophene ring, which imparts different chemical and biological properties.
(E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This hybrid compound combines coumarin with ferulic acid, resulting in unique antioxidant and anticancer activities.
Properties
IUPAC Name |
(2-oxochromen-7-yl) thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4S/c15-13-6-4-9-3-5-10(8-11(9)18-13)17-14(16)12-2-1-7-19-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSACGRDUMBMCOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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